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Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Catalog No.
S13990392
CAS No.
M.F
C12H15Cl2NO2
M. Wt
276.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquin...

Product Name

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

IUPAC Name

methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

InChI

InChI=1S/C12H14ClNO2.ClH/c1-7-11-8(5-6-14-7)9(12(15)16-2)3-4-10(11)13;/h3-4,7,14H,5-6H2,1-2H3;1H

InChI Key

YTZHAJCMCSZBGN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2CCN1)C(=O)OC)Cl.Cl

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a complex organic compound with significant pharmacological potential. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The chemical formula for this compound is C₁₁H₁₄ClN₁O₂·HCl, and its molecular weight is approximately 227.69 g/mol. The compound features a tetrahydroisoquinoline core structure, which is characterized by a fused bicyclic system that includes a nitrogen atom.

The presence of the chlorine atom at the 8-position and the methyl group at the 1-position contribute to its unique properties and reactivity. This compound is soluble in various solvents, which enhances its applicability in biological and medicinal chemistry.

Typical of tetrahydroisoquinoline derivatives:

  • Pictet–Spengler Reaction: This reaction can be employed to synthesize tetrahydroisoquinoline derivatives from phenylethylamines and aldehydes or ketones.
  • Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The ester functional group may undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Research indicates that tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including:

  • Neuroprotective Effects: Compounds like methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride have been studied for their neuroprotective properties against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
  • Antioxidant Activity: These compounds demonstrate antioxidant properties that may protect neurons from oxidative stress .
  • Anti-addictive Properties: Some studies suggest that derivatives of tetrahydroisoquinoline may play a role in reducing cravings associated with substance abuse .

The synthesis of methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride can involve several methodologies:

  • Pictet–Spengler Condensation: This method typically involves the reaction of phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.
  • Chlorination: The introduction of chlorine can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  • Esterification: The carboxylic acid derivative can be converted to an ester using alcohols and acid catalysts.

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Due to its neuroprotective and antioxidant properties, it may be developed into therapeutic agents for neurodegenerative diseases.
  • Research: It serves as a valuable compound for studying the mechanisms of action related to dopamine metabolism and neuroprotection .

Studies have shown that methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride interacts with various biological pathways:

  • Dopaminergic System: It may influence dopamine metabolism and receptor activity .
  • Antioxidant Pathways: The compound's ability to scavenge free radicals suggests interactions with oxidative stress pathways .

Several compounds share structural similarities with methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride57060-88-51.00
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate191327-28-30.98
(S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride82586-60-50.91
Ethyl 6-phenylpiperidine-2-carboxylate1137664-24-40.92
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride77497-95-10.90

Uniqueness

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is unique due to its specific substitution pattern and resultant biological activities that distinguish it from other tetrahydroisoquinoline derivatives. Its neuroprotective and potential anti-addictive properties highlight its significance in medicinal chemistry compared to similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

275.0479841 g/mol

Monoisotopic Mass

275.0479841 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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